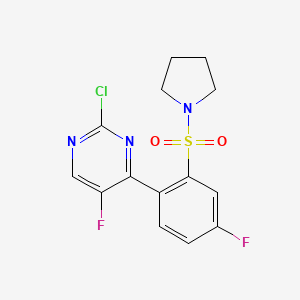
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine typically involves multiple steps, starting from simpler precursor compounds. One common method involves the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . This reaction is known for its efficiency in forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other pharmaceutical agents.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Chemical Research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This mechanism is particularly relevant in the context of kinase inhibitors, where the compound can interfere with the phosphorylation process essential for cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyrimidine: A simpler pyrimidine derivative used as a starting material for various chemical syntheses.
2,4-Dichloro-5-fluoropyrimidine:
5-Chloro-2-fluoropyridine: A related compound with similar chemical properties and applications.
Uniqueness
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable scaffold for drug design and development.
Propiedades
Fórmula molecular |
C14H12ClF2N3O2S |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine |
InChI |
InChI=1S/C14H12ClF2N3O2S/c15-14-18-8-11(17)13(19-14)10-4-3-9(16)7-12(10)23(21,22)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
KVOHGFXIGSPTOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)C3=NC(=NC=C3F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















